molecular formula C13H15N3O2 B043156 L-Histidine, phenylmethyl ester CAS No. 46921-20-4

L-Histidine, phenylmethyl ester

Cat. No.: B043156
CAS No.: 46921-20-4
M. Wt: 245.28 g/mol
InChI Key: AXIQMEOYYYWDKF-LBPRGKRZSA-N
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Description

L-Histidine, phenylmethyl ester is a derivative of the amino acid L-histidine It is characterized by the presence of a phenylmethyl group attached to the esterified form of L-histidine

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Histidine, phenylmethyl ester can be synthesized through the esterification of L-histidine with phenylmethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

L-Histidine, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

L-Histidine, phenylmethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of L-histidine, phenylmethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The phenylmethyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. This interaction can result in various physiological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

  • L-Histidine methyl ester
  • L-Histidinium hydrochloride
  • L-Histidinium methyl ester dihydrochloride

Uniqueness

L-Histidine, phenylmethyl ester is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties compared to other L-histidine derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,14H2,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIQMEOYYYWDKF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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